Nonacosanedioic acid

Description

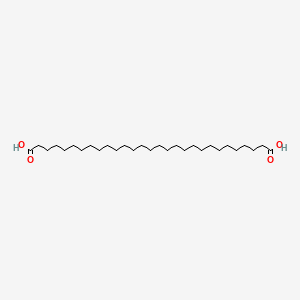

Nonacosanedioic acid (C₂₉H₅₆O₄) is a long-chain dicarboxylic acid with a 29-carbon aliphatic backbone terminating in two carboxylic acid groups. Long-chain diacids like this compound are typically solid at room temperature, exhibit low solubility in polar solvents due to their hydrophobic alkyl chains, and find applications in polymer synthesis, lubricants, and specialty chemicals .

Properties

Molecular Formula |

C29H56O4 |

|---|---|

Molecular Weight |

468.8 g/mol |

IUPAC Name |

nonacosanedioic acid |

InChI |

InChI=1S/C29H56O4/c30-28(31)26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27-29(32)33/h1-27H2,(H,30,31)(H,32,33) |

InChI Key |

BHZDBSUDGBEJDI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCCCCCCC(=O)O)CCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonacosanedioic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or fatty acids. For example, nonacosanoic acid can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic oxidation of long-chain alkanes or fatty acids. The process may use catalysts such as cobalt or manganese salts to facilitate the oxidation reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Nonacosanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.

Reduction: Reduction of this compound can yield long-chain diols.

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Amidation: Reaction with amines to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

Amidation: Amines (e.g., ethylamine, butylamine) and dehydrating agents (e.g., dicyclohexylcarbodiimide).

Major Products Formed

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: Long-chain diols.

Esterification: Esters of this compound.

Amidation: Amides of this compound.

Scientific Research Applications

Nonacosanedioic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.

Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants

Mechanism of Action

The mechanism of action of nonacosanedioic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, its dicarboxylic nature allows it to participate in biochemical pathways related to fatty acid metabolism and energy production .

Comparison with Similar Compounds

Key Observations :

- Chain Length vs. Properties: Increasing carbon chain length correlates with higher molecular weight, melting point, and hydrophobicity. This compound’s extreme chain length likely renders it insoluble in water and thermally stable, similar to hexadecanedioic acid .

- Synthesis Challenges: Longer-chain diacids like this compound require specialized enzymatic or chemical oxidation pathways, whereas shorter analogs (e.g., nonanedioic acid) are commercially synthesized via ozonolysis of unsaturated fatty acids .

Q & A

Q. What are the standard protocols for synthesizing nonacosanedioic acid, and how can purity be validated?

this compound (C29H56O4) is typically synthesized via acid-catalyzed esterification or oxidative cleavage of unsaturated precursors. A methodological approach includes:

- Step 1 : Optimize reaction parameters (e.g., temperature, catalyst concentration) using a fractional factorial design to isolate intermediates .

- Step 2 : Purify via recrystallization in ethanol-water mixtures, monitored by HPLC with a C18 column (retention time ~12 min) .

- Step 3 : Validate purity using differential scanning calorimetry (DSC) to confirm melting point (e.g., ~120–125°C) and FTIR for carboxyl group identification (stretching at 1700–1720 cm⁻¹) .

Q. How can researchers characterize the thermodynamic stability of this compound under varying pH conditions?

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C for 72 hours.

- Data Collection : Use gravimetric analysis to measure precipitation rates and LC-MS to detect degradation byproducts (e.g., shorter-chain dicarboxylic acids) .

- Validation : Compare results with NIST thermodynamic data for homologous compounds (e.g., icosanedioic acid) to model stability trends .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Primary Method : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis, targeting m/z 341 (base peak) .

- Cross-Validation : Confirm results using reverse-phase HPLC with UV detection at 210 nm, calibrated against certified reference materials .

Advanced Research Questions

Q. How can contradictory data on this compound’s solubility in polar solvents be resolved?

- Hypothesis Testing : Replicate conflicting studies under controlled humidity and temperature (e.g., 25°C ± 0.5°C) to isolate environmental variables .

- Statistical Analysis : Apply ANOVA to compare solubility measurements across labs, accounting for instrumental error margins (±2% for gravimetric methods) .

- Resolution : Use molecular dynamics simulations to model solvent interactions, prioritizing hydrogen-bonding capacity (e.g., water vs. DMSO) .

Q. What experimental designs are optimal for studying this compound’s role in lipid membrane dynamics?

- Model Systems : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms of monolayers containing this compound .

- Data Interpretation : Correlate compression modulus values with chain-length homologs (e.g., C24 vs. C30 diacids) to infer membrane rigidity effects .

- Advanced Imaging : Validate monolayer homogeneity via atomic force microscopy (AFM) at 5 nm resolution .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Root-Cause Analysis : Implement a failure mode and effects analysis (FMEA) to identify critical parameters (e.g., raw material purity, stirring rate) .

- Process Optimization : Use response surface methodology (RSM) to refine catalyst loading (e.g., 0.5–2.0 mol% H2SO4) and reaction time (24–72 hrs) .

- Quality Control : Adopt NMR spectroscopy (¹³C DEPT) to track carbonyl group integrity (δ ~180 ppm) across batches .

Q. What are the challenges in detecting this compound in environmental samples, and how can sensitivity be improved?

- Matrix Interference : Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges, eluting with methanol-acetic acid (95:5 v/v) .

- Limit of Detection (LOD) : Enhance sensitivity via post-column derivatization with 2-nitrophenylhydrazine for UV-Vis detection (λ = 400 nm) .

- Validation : Spike recovery studies (80–120%) in soil and water matrices to confirm method robustness .

Methodological Best Practices

Q. How should researchers design studies to investigate this compound’s interaction with proteins?

- Binding Assays : Use isothermal titration calorimetry (ITC) to measure ΔH and Kd values for protein-ligand interactions .

- Structural Analysis : Perform X-ray crystallography with synchrotron radiation (λ = 1.0 Å) to resolve carboxylate binding motifs .

- Data Reproducibility : Share raw ITC thermograms and crystallographic data in public repositories (e.g., PDB, Zenodo) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects in cell cultures?

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (IC50, Hill slope) using nonlinear regression tools (e.g., GraphPad Prism) .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points from triplicate experiments .

- Meta-Analysis : Pool results from independent studies via random-effects models to quantify heterogeneity (I² statistic) .

Q. How can interdisciplinary studies integrate this compound’s chemical properties with its biological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.